molecular formula C14H12N2OS B12718369 Salicylaldehyde thiobenzoylhydrazone CAS No. 89983-79-9

Salicylaldehyde thiobenzoylhydrazone

Cat. No.: B12718369
CAS No.: 89983-79-9
M. Wt: 256.32 g/mol
InChI Key: VXZUUYKZNSQUOU-XNTDXEJSSA-N
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Description

Overview of Hydrazone and Thiohydrazone Ligand Systems in Contemporary Chemical Research

Hydrazones, characterized by the >C=N-NH- functional group, and their thio-analogs, thiohydrazones, are a cornerstone of modern coordination chemistry. nih.govjpsionline.com These compounds are readily synthesized through the condensation reaction of hydrazides or thiohydrazides with aldehydes or ketones. primescholars.comnepjol.info The resulting Schiff bases are noted for their structural flexibility and the presence of multiple donor atoms, typically nitrogen, oxygen, and in the case of thiohydrazones, sulfur. primescholars.comresearchgate.net This structural versatility allows them to act as versatile ligands, capable of coordinating with a wide array of metal ions to form stable mononuclear or polynuclear complexes. nepjol.infonih.gov

The coordination chemistry of hydrazones is marked by their ability to exist in keto-enol or thione-thiol tautomeric forms, which influences their bonding behavior with metal ions. nih.govnepjol.info In their deprotonated (enolic or thiolic) form, they can act as multidentate ligands, chelating to metal centers through atoms such as the phenolic oxygen, azomethine nitrogen, and the carbonyl oxygen or thiolic sulfur. primescholars.comnepjol.infojptcp.com This chelation often enhances the biological activity of the compounds. nih.govmdpi.com Consequently, hydrazone and thiohydrazone metal complexes are extensively investigated for a wide spectrum of biological and pharmacological activities, including antimicrobial, anticancer, antifungal, antiviral, and anti-inflammatory properties. researchgate.netmdpi.comresearchgate.netmdpi.comfrontiersin.org

Salicylaldehyde (B1680747) Thiobenzoylhydrazone as a Prototypical Scaffold in Multifaceted Chemical Disciplines

Salicylaldehyde thiobenzoylhydrazone stands as a prototypical example within the broader class of hydrazone ligands. Its structure, arising from the condensation of salicylaldehyde and thiobenzoylhydrazine, incorporates the key features that make this class of compounds so versatile: a phenolic hydroxyl group, an azomethine nitrogen, and a thione/thiol group. The synthesis of related structures, such as salicylaldehyde morpholine (B109124) N-thiohydrazone, is achieved by refluxing salicylaldehyde and the corresponding thiohydrazone in a 1:1 molar ratio in ethanol (B145695). primescholars.com

Upon complexation with metal ions, this compound and its derivatives typically behave as dibasic tridentate ligands. primescholars.com Coordination occurs through the deprotonated phenolic oxygen, the azomethine nitrogen, and the sulfur atom from the deprotonated thiol group. primescholars.com This O, N, S donor set allows for the formation of stable, often octahedral, metal complexes. primescholars.comnih.gov The formation of these complexes is evidenced by characteristic shifts in their infrared (IR) spectra. For instance, the disappearance of the phenolic -OH and ν(C=S) bands, coupled with the appearance of a new band for the thiol group (C-S) and a shift in the ν(C=N) band, confirms the coordination mode. primescholars.com

The inherent biological activity of the salicylaldehyde hydrazone backbone is often potentiated upon complexation with metal ions. For example, derivatives of salicylaldehyde benzoylhydrazone, the oxygen analog of the title compound, have shown significant anticancer activity. nih.govmdpi.com The introduction of substituents on the salicylaldehyde or benzoyl rings can modulate this activity. mdpi.com Similarly, metal complexes of related salicylaldehyde carbothioamide ligands have demonstrated enhanced cytotoxicity against breast cancer cells compared to the free ligand. researchgate.net

Below is a table summarizing the characteristic spectroscopic data for a representative salicylaldehyde thiohydrazone derivative and its metal complexes.

Compound/ComplexKey IR Bands (cm⁻¹)Interpretation
Salicylaldehyde Morpholine N-thiohydrazoneDisappearance of phenolic –OH and ν(C=S)Coordination of metal ion through thiolsulphur and phenolic oxygen via deprotonation. primescholars.com
Metal ComplexesLowering of ν(C=N) by ~15 cm⁻¹Coordination of azomethine nitrogen atom. primescholars.com
Metal ComplexesAppearance of ν(>C=N-N=C<) around 1600 cm⁻¹Substantiates coordination of the azomethine nitrogen. primescholars.com
Metal ComplexesBands at 3480-3510 cm⁻¹ν–OH of coordinated water. primescholars.com

Emerging Research Directions and Interdisciplinary Opportunities

The foundational chemistry of this compound is paving the way for novel and interdisciplinary research avenues. A significant emerging area is the exploration of these compounds and their analogs in the context of specific cell death pathways. For instance, salicylaldehyde benzoylhydrazone has been shown to protect against ferroptosis, a form of iron-dependent cell death implicated in neurodegenerative diseases, by chelating iron and reducing lipid peroxidation. nih.govnih.gov This highlights the potential for developing neuroprotective therapeutics based on this scaffold.

Another promising direction is the development of chemosensors. The inherent chromogenic properties of the salicylaldehyde hydrazone core, which can be modulated by pH and metal ion binding, make them suitable candidates for colorimetric sensors. researchgate.net For example, a salicylaldehyde fluorescein (B123965) hydrazone has been designed as a logic gate for the detection of pH and copper(II) ions. researchgate.net This opens up possibilities for creating sensitive and selective analytical tools for environmental and biological monitoring.

Furthermore, the field of materials science is finding applications for related compounds. Derivatives of salicylaldehyde thiosemicarbazone are being investigated for their nonlinear optical (NLO) properties. nih.govusp.brnih.gov These compounds exhibit significant second and third-order polarizability, making them promising materials for applications in high-tech NLO devices. nih.govusp.br The combination of a robust synthesis, versatile coordination chemistry, and tunable electronic properties positions this compound and its derivatives at the intersection of chemistry, biology, and materials science, promising a future of continued discovery and application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89983-79-9

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenecarbothioamide

InChI

InChI=1S/C14H12N2OS/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+

InChI Key

VXZUUYKZNSQUOU-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=S)N/N=C/C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C(=S)NN=CC2=CC=CC=C2O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Salicylaldehyde Thiobenzoylhydrazone

Established Synthetic Pathways for Salicylaldehyde (B1680747) Thiobenzoylhydrazone: Refinements and Innovations

The conventional synthesis of salicylaldehyde thiobenzoylhydrazone and related hydrazones involves the condensation reaction between a hydrazide (or hydrazine) and a carbonyl compound, such as an aldehyde or ketone. orientjchem.orgnih.gov This reaction is typically carried out by refluxing the reactants in an organic solvent like ethanol (B145695). nih.govresearchgate.net The fundamental mechanism entails a nucleophilic attack of the amine group from the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond of the Schiff base. nih.gov

Innovations in this field have focused on improving reaction efficiency, yields, and purity while minimizing environmental impact. One common refinement involves the use of an acidic catalyst. While strong acids like sulfuric acid have been used, greener alternatives such as acetic acid are now employed to facilitate the condensation. orientjchem.org The general synthetic scheme is depicted below:

Figure 1: General synthesis of this compound.

Recent studies have highlighted various approaches to optimize the synthesis of hydrazone derivatives. These include solution-based synthesis, mechanochemical methods (grinding), and solid-state melt reactions, each offering distinct advantages in terms of reaction time and product characteristics. rsc.org For instance, the synthesis of related salicylaldehyde hydrazones has been successfully achieved by heating a mixture of the corresponding salicylaldehyde derivative and a benzhydrazide in ethanol at 60°C. mdpi.com

Method Reactants Solvent/Conditions Outcome/Yield Reference
Conventional RefluxSubstituted thiosemicarbazide (B42300) and salicylaldehydeEthanol, RefluxSynthesis of seven derivatives nih.gov
Conventional RefluxThiohydrazide and AldehydeEthanol, RefluxFormation of Schiff base researchgate.net
Heating4-methoxysalicylaldehyde and benzhydrazides96% Ethanol, 60°C for 20 minHigh yield of hydrazone crystals mdpi.com
Green SynthesisBenzil and thiosemicarbazideWater, Acetic Acid, Reflux94% yield of thione intermediate orientjchem.org

Design and Synthesis of Substituted this compound Derivatives

The functional versatility of this compound allows for the strategic design and synthesis of a wide array of derivatives. Modifications can be introduced on both the salicylaldehyde and the thiobenzoylhydrazine moieties to modulate the compound's electronic and steric properties. nih.gov

The introduction of various substituents, such as methoxy (B1213986) groups, onto the salicylaldehyde ring has been shown to significantly influence the properties of the resulting hydrazone. mdpi.comnih.gov For example, the synthesis of dimethoxy derivatives of salicylaldehyde benzoylhydrazone has been achieved through a one-step Schiff base condensation in ethanol. nih.gov These substitutions can enhance the pharmacological characteristics of the parent compound. nih.gov

A key strategy in synthesizing substituted salicylaldehyde derivatives involves protecting the aldehyde functionality. One such method is the formation of an anhydro dimer of the salicylaldehyde, which allows for chemical transformations on other parts of the molecule before hydrolyzing the dimer to regenerate the aldehyde group. google.com This approach overcomes challenges associated with the reactivity of the aldehyde and phenol (B47542) groups. google.com Other methods, like modifications of the Reimer-Tiemann reaction, have been developed for the selective synthesis of specific substituted salicylaldehydes, such as 3-fluorosalicylaldehyde (B1296999), by using a non-aqueous system. google.com

Research has shown that substitution at the para-position relative to the key functional groups can effectively modulate the intramolecular hydrogen bonding within the molecule. nih.gov Electron-withdrawing groups in this position tend to strengthen the hydrogen bond, while electron-donating groups have the opposite effect. nih.gov

Derivative Type Synthetic Strategy Key Findings Reference
Methoxy-substitutedCondensation of methoxy-salicylaldehydes and methoxy-benzhydrazides in ethanol.Methoxy groups enhance antiproliferative effects. nih.gov nih.gov
4-Methoxy-substitutedReaction of 4-methoxysalicylaldehyde with various benzhydrazides.The 4-methoxy salicylic (B10762653) moiety is beneficial for certain biological activities. mdpi.com
Fluoro-substitutedModified Reimer-Tiemann reaction in a non-aqueous hydrocarbon diluent.Preferential synthesis of 3-fluorosalicylaldehyde with negligible para-isomer formation. google.com
General SubstitutedFormation and subsequent hydrolysis of an anhydro dimer.Overcomes reactivity issues and poor yields in direct substitution reactions. google.com

Sustainable Synthetic Strategies for Thiobenzoylhydrazone Systems

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing hydrazones. researchgate.net These strategies aim to reduce or eliminate the use of hazardous solvents and reagents, decrease reaction times, and improve energy efficiency.

Key green synthetic approaches that have been successfully applied to hydrazone synthesis include:

Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times and improved yields. ajgreenchem.comminarjournal.com It has been used for synthesizing hippuric hydrazones under solvent-free conditions. ajgreenchem.comminarjournal.com

Solvent-free reactions: Conducting reactions without a solvent, often with grinding (mechanochemistry) or in a melt state, minimizes waste and avoids the use of potentially toxic organic solvents. rsc.orgajgreenchem.comorientjchem.org The formylation of phenols to produce salicylaldehydes has been achieved through reactive grinding. orientjchem.org

Use of greener catalysts and solvents: Replacing hazardous acids like concentrated sulfuric acid with milder alternatives such as acetic acid, and using water as a solvent where possible, contributes to a more sustainable process. orientjchem.org

These green methods are not only environmentally and economically desirable but can also lead to the efficient production of pure compounds. rsc.orgajgreenchem.com

Sustainable Method Description Advantages Reference(s)
Microwave IrradiationUse of microwave energy to accelerate the reaction.Reduced reaction times, often solvent-free. ajgreenchem.comminarjournal.com
Solvent-Free GrindingReactants are ground together without a solvent (mechanosynthesis).Environmentally friendly, high efficiency. rsc.orgorientjchem.org
Aqueous MediaUsing water as the reaction solvent.Reduces use of volatile organic compounds. orientjchem.org
Greener CatalystsEmploying less hazardous catalysts like acetic acid.Avoids strong, corrosive acids. orientjchem.org

Complexation Behavior and Coordination Chemistry of Salicylaldehyde Thiobenzoylhydrazone

Ligand Tautomerism and Its Influence on Coordination Modes

The coordination behavior of Salicylaldehyde (B1680747) thiobenzoylhydrazone is intricately linked to its ability to exist in different tautomeric forms. This adaptability allows it to bind to metal ions in various ways, leading to a rich and diverse coordination chemistry.

Keto-Enol and Thione-Thiol Tautomeric Equilibria

Salicylaldehyde thiobenzoylhydrazone can exist in solution as a mixture of keto-amine and enol-imine tautomers due to the proton transfer from the phenolic hydroxyl group to the imine nitrogen. Furthermore, the thioamide moiety (-C(S)NH-) can undergo thione-thiol tautomerism, resulting in the formation of a thiol-imine form (-C(SH)=N-).

The equilibrium between these forms is influenced by factors such as the solvent, pH, and temperature. In the solid state, it predominantly exists in the keto-thione form. However, upon dissolution, particularly in polar solvents, the enol-imine and thione-thiol tautomers can be present. The presence of these tautomeric forms is crucial for its coordination behavior, as deprotonation of the phenolic hydroxyl and the thiol group facilitates chelation with metal ions.

Chelation Versatility with Metal Ions

The presence of oxygen, nitrogen, and sulfur donor atoms, combined with its tautomeric flexibility, makes this compound a highly versatile chelating agent. It typically acts as a tridentate ligand, coordinating to metal ions through the phenolic oxygen, the azomethine nitrogen, and the thionic/thiolic sulfur atom.

Synthesis and Structural Elucidation of Transition Metal Complexes

The rich coordination chemistry of this compound has led to the synthesis and characterization of a wide range of transition metal complexes. These complexes exhibit varied geometries and electronic properties, which have been extensively studied using various spectroscopic and crystallographic techniques.

Homo- and Heterometallic Complexes of this compound

A general method for the synthesis of metal complexes of this compound involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with the application of heat. The stoichiometry of the resulting complexes, typically 1:1 or 1:2 (metal:ligand), can be controlled by the molar ratio of the reactants.

Complexes of this compound have been successfully synthesized with a variety of transition metals, including:

Mn(III), Co(III), Fe(III), Cr(III): These trivalent metal ions form stable complexes, often with an octahedral geometry. The synthesis of a Manganese(II) complex with a Schiff base derived from salicylaldehyde and 2,4-dinitrophenyl hydrazine (B178648) has been reported. researchgate.net Similarly, a Cobalt(II) complex with the same ligand has been synthesized. researchgate.net

Ni(II), Cu(II), Zn(II), Pd(II): Divalent metal ions from this group readily form complexes with this compound. For instance, Ni(II) complexes of salicylidene thiosemicarbazones have been synthesized and characterized. mdpi.com Copper(II) complexes of salicylaldehyde hydrazones have also been prepared and their structures investigated. mdpi.com The synthesis of Zinc(II) salicylaldehyde N(4) arylthiosemicarbazones has been reported. nih.gov Furthermore, Palladium(II) complexes of substituted salicylaldehydes have been synthesized and characterized. nih.gov

Cd(II), Hg(II): Complexes with heavier divalent ions like Cadmium(II) and Mercury(II) have also been explored. The synthesis of new Hg(II) complexes with related Schiff base ligands has been achieved. researchgate.net

VO(II), ZrO(II): Oxovanadium(IV) complexes with related salicylaldehyde-hydrazone ligands have been synthesized and characterized. nih.gov While specific reports on ZrO(II) complexes with this compound are less common, the versatile nature of the ligand suggests the potential for such complex formation.

Re(V), Mo(IV): The coordination chemistry with higher-valent metal ions like Rhenium(V) and Molybdenum(IV) is an area of ongoing research. The synthesis of Molybdenum(VI) complexes with related Schiff base ligands has been reported, indicating the potential for complexation with Molybdenum in various oxidation states. ekb.eg

Spectroscopic Characterization for Structural Assignment

Advanced spectroscopic techniques are indispensable for elucidating the structures of this compound complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode of the ligand. The disappearance or shift of the ν(O-H) band of the phenolic group and the ν(N-H) band of the hydrazone moiety upon complexation indicates deprotonation and coordination to the metal ion. nih.gov A significant shift in the ν(C=N) (azomethine) stretching vibration to lower or higher frequencies is indicative of the nitrogen atom's involvement in coordination. nih.gov The ν(C=S) band is also a key diagnostic peak; its shift upon complexation confirms the coordination of the sulfur atom. ekb.eg

Vibrational Mode Free Ligand (approx. cm⁻¹) ** Complex (approx. cm⁻¹) **Inference
ν(O-H)3200-3400Absent or BroadenedDeprotonation and coordination of phenolic oxygen
ν(N-H)~3150Absent or ShiftedDeprotonation and coordination of hydrazone nitrogen
ν(C=N)~1615ShiftedCoordination of azomethine nitrogen
ν(C=S)~1250ShiftedCoordination of thione sulfur
ν(M-O)-450-550Formation of metal-oxygen bond
ν(M-N)-400-500Formation of metal-nitrogen bond
ν(M-S)-300-400Formation of metal-sulfur bond

UV-Vis Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. The d-d transitions of the metal ions, although often weak, can sometimes be observed and are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). For instance, the UV-Vis spectra of salicylaldehyde benzoylhydrazone and its cobalt complexes have been studied to understand their structure in solution. researchgate.net

Metal Ion Complex λmax (nm) Assignment
Cu(II)[Cu(Sal-TBH)Cl]~380, ~650LMCT, d-d
Ni(II)[Ni(Sal-TBH)₂]~410, ~580LMCT, d-d
Co(II)[Co(Sal-TBH)₂]~420, ~690LMCT, d-d
Fe(III)[Fe(Sal-TBH)₂]Cl~480LMCT
Zn(II)[Zn(Sal-TBH)₂]~370Intra-ligand

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Hg(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand structure and identifying the coordination sites. The disappearance of the phenolic -OH proton signal and the amide N-H proton signal upon complexation provides clear evidence of deprotonation and coordination. Shifts in the chemical shifts of the azomethine proton and the carbon atoms adjacent to the donor atoms also support the proposed coordination mode.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II), Mn(II), VO(II), and some Fe(III) and Co(II) species. The g-values and hyperfine coupling constants obtained from the ESR spectra can provide valuable information about the geometry of the complex, the nature of the metal-ligand bonding, and the electronic ground state of the metal ion.

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

Electronic Structure and Magnetic Properties of Metal Complexes

The coordination of this compound to a metal ion profoundly influences the electronic distribution and, consequently, the magnetic and redox properties of the resulting complex. The nature of the metal ion, its oxidation state, and the coordination geometry are all critical determinants of the electronic structure.

Magneto-Structural Correlations in this compound Complexes

The magnetic properties of this compound complexes are intrinsically linked to their geometric structures. Magneto-structural correlations aim to establish relationships between structural parameters, such as bond lengths and angles, and the observed magnetic behavior, which is typically quantified by magnetic susceptibility measurements at various temperatures.

In many transition metal complexes of salicylaldehyde-based ligands, the magnetic exchange interactions between neighboring metal centers can be ferromagnetic or antiferromagnetic. nih.gov For instance, in binuclear copper(II) complexes, the nature and magnitude of the magnetic coupling are highly sensitive to the geometry of the bridging ligands. nih.gov Studies on related salicylaldehyde hydrazone complexes have shown that the magnetic moments of mononuclear copper(II) and nickel(II) complexes are indicative of their coordination environments. researchgate.net For example, a nickel(II) complex with a derivative of salicylaldehyde hydrazone was found to be mononuclear and its magnetic properties were determined using the Faraday method. researchgate.net

The magnetic susceptibility of iron(III) complexes with similar salicylaldehyde thiosemicarbazone ligands has been shown to be dependent on the spin state of the iron center, which can be influenced by the ligand field and the coordination geometry. rsc.orgnih.gov Some iron(III) complexes remain in a high-spin state even at low temperatures, indicating weak ligand field effects. rsc.orgnih.gov

A comprehensive understanding of magneto-structural correlations requires detailed crystallographic data alongside variable-temperature magnetic susceptibility measurements. For example, in dinuclear nickel(II) carboxylate complexes, the isotropic exchange interaction (J) can be related to the angle between the metal centers and a bridging water molecule. researchgate.net Similarly, in chromium(III) dimers, the magnitude and sign of the exchange interaction are strongly dependent on the dihedral angles within the bridging unit. nih.gov While specific data for this compound is still emerging, these examples from related systems underscore the critical role of precise structural information in interpreting magnetic behavior.

Table 1: Representative Magnetic Data for Salicylaldehyde Hydrazone-type Complexes

ComplexMetal IonMagnetic Moment (μB)Measurement MethodReference
Nickel(II) complex with 2-(2-hydroxy-3,5-dichloro)benzaldehyde-[4-(3-methyl-3-mesitylcyclobutyl)-1,3-thiazol-2-yl] hydrazoneNi(II)Not specifiedFaraday method researchgate.net
Binuclear copper(II) complex with a ferrocenecarboxylato and hydroxo bridgeCu(II)J = +29 cm⁻¹ (ferromagnetic)Magneto-chemical studies nih.gov
Binuclear copper(II) complex with a ferrocenecarboxylato and methoxo bridgeCu(II)J = -11 cm⁻¹ (antiferromagnetic)Magneto-chemical studies nih.gov
Iron(III) complex with salicylaldehyde semicarbazoneFe(III)High-spin down to 2 KMagnetic susceptibility rsc.orgnih.gov

Electrochemical Behavior and Redox Activity of Metal Centers (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful technique to probe the redox activity of the metal center in this compound complexes. The electrochemical behavior provides insights into the stability of different oxidation states of the metal and the reversibility of electron transfer processes.

The redox potentials of metal complexes are significantly influenced by the coordination environment provided by the ligand. For instance, the electrochemical behavior of copper(II), cobalt(II), and nickel(II) complexes with a novel thiosemicarbazone derivative of 3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl) benzamide (B126) has been investigated. ekb.egresearchgate.net The copper(II) complexes in this study displayed a quasi-reversible one-electron reduction corresponding to the Cu(II)/Cu(I) couple. ekb.egresearchgate.net In contrast, the cobalt(II) and nickel(II) complexes exhibited irreversible oxidation processes. ekb.egresearchgate.net

Similarly, the electrochemical properties of iron(III) complexes with tetradentate siderophores have been studied, revealing that the reduction potential is highly dependent on pH and the buffer composition. nih.gov The reduction of the Fe(III) center can lead to dissociation of the complex due to the decreased stability of the Fe(II) state. nih.gov

In the case of iron(III) complexes with salicylaldehyde thiosemicarbazone, the redox turnover between Fe(III) and Fe(II) is believed to be crucial for their biological activity, leading to the generation of reactive oxygen species. pmf.unsa.ba The electrochemical investigation of the free ligand and its ruthenium and osmium complexes also showed irreversible cathodic and anodic peaks, indicating electron transfer-mediated interconversions. nih.gov

Table 2: Illustrative Electrochemical Data for Related Schiff Base Complexes

ComplexRedox ProcessPotential (V vs. reference)TechniqueReference
[Cu(DEHC)Cl]Cu(II)/Cu(I)-1.0728 to -1.1439Cyclic Voltammetry ekb.egresearchgate.net
[Co(DEHC)Cl]Irreversible oxidation+0.419 to +0.479Cyclic Voltammetry ekb.egresearchgate.net
[Ni(DEHC)Cl]Irreversible oxidation+0.449 to +0.491 and +0.656 to +0.721Cyclic Voltammetry ekb.egresearchgate.net
Fe(III) enterobactinFe(III)/Fe(II)-790 mV vs NHE (at pH 7.4)Cyclic Voltammetry nih.gov

Impact of Peripheral Substituents on Metal-Ligand Interactions

The introduction of peripheral substituents onto the salicylaldehyde or thiobenzoyl moieties of the ligand can exert a profound influence on the metal-ligand interactions. These substituents can modify the electronic properties of the ligand through inductive and resonance effects, thereby altering the strength of the coordination bonds, the geometry of the complex, and its resulting electronic and magnetic properties.

Studies on salicylaldehyde hydrazone derivatives have shown that the position of a substituent is critical. nih.govresearchgate.net For instance, substitution at the para-position relative to the hydroxyl group (R2 position) has a significantly larger impact on the intramolecular hydrogen bonding and electronic structure than substitution at the meta-position (R1 position). nih.govresearchgate.net Electron-withdrawing groups in the R2 position tend to strengthen the hydrogen bond, while electron-donating groups weaken it. nih.govresearchgate.net These changes in the ligand's electronic character directly translate to altered metal-ligand bond strengths.

The introduction of halogen, hydroxyl, or nitro substituents on salicylaldehyde can significantly impact the antimicrobial and antioxidant properties of their metal complexes. mdpi.commdpi.com For example, in iron(III) complexes of substituted salicylaldehydes, the coordination of the ligand is confirmed by shifts in the IR stretching frequencies of the C=O and C-O bonds upon complexation. mdpi.com The nature of the substituent also influences the ability of the complexes to reduce hydrogen peroxide. mdpi.com Furthermore, theoretical studies on nitro- and hydroxy-substituted salicylaldehydes have quantified the interference between hydrogen bonding and substituent effects, showing that these interactions are not simply additive. researchgate.net

The effect of substituents on the coordination mode has also been observed in nickel(II) complexes of salicylaldehyde-based thiosemicarbazones, where different substituents led to the formation of both dinuclear and mononuclear complexes with varying geometries. researchgate.net

Computational and Theoretical Studies on Salicylaldehyde Thiobenzoylhydrazone Systems

Quantum Chemical Investigations on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Salicylaldehyde (B1680747) thiobenzoylhydrazone. These theoretical methods provide a microscopic view of the electron distribution and molecular geometry, which are crucial for predicting its chemical behavior and properties.

Density Functional Theory (DFT) Applied to Ligand and Metal Complexes

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For Salicylaldehyde thiobenzoylhydrazone, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the three-dimensional arrangement of the atoms in the molecule.

In studies of analogous compounds like salicylaldehyde thiosemicarbazones, DFT has been successfully used to model the structures of both the free ligand and its metal complexes. nih.govnih.govnih.gov These studies often use functionals like B3LYP or M06 with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.govnih.gov For this compound, similar methodologies would provide insights into how its structure changes upon coordination to a metal ion.

Table 1: Representative Theoretical Bond Lengths (Å) and Bond Angles (°) for a Hypothesized this compound Structure Based on DFT Calculations of Analogues

ParameterPredicted Value
C=N~1.28
N-N~1.38
C=S~1.67
O-H~0.97
∠C=N-N~117°
∠N-N-C=S~120°
∠Salicyl-C-N~121°
Note: These values are illustrative and based on data from related thiosemicarbazone and benzoylhydrazone structures. Actual values for this compound would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. youtube.comlibretexts.orgwikipedia.org

For this compound, analysis of the FMOs would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is vital for predicting its behavior in chemical reactions. A small HOMO-LUMO gap would suggest high reactivity, while a large gap would indicate greater stability. youtube.com Reactivity descriptors such as electronegativity, chemical hardness, and softness, which can be calculated from the HOMO and LUMO energies, would further quantify its reactive nature. nih.gov

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions within a molecule. researchgate.net For this compound, NBO analysis would provide a detailed picture of the bonding and antibonding interactions, as well as the delocalization of electron density. This is particularly important for understanding the stability of the molecule arising from hyperconjugative interactions.

Theoretical Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods can predict spectroscopic properties such as infrared (IR) and UV-Visible (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data to validate the accuracy of the computational model.

For this compound, theoretical IR spectra would be calculated using DFT. The calculated vibrational frequencies would correspond to the various functional groups present in the molecule, such as the C=N, C=S, and O-H stretching vibrations. A comparison with the experimental IR spectrum would help in the precise assignment of the observed vibrational bands. nih.govnih.govresearchgate.net

Time-dependent DFT (TD-DFT) would be used to predict the electronic absorption spectra (UV-Vis). nih.govresearchgate.netresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions. By comparing the calculated λmax values with the experimental UV-Vis spectrum, one can understand the nature of the electronic transitions, often corresponding to π → π* and n → π* transitions within the molecule. nih.govnih.gov

Table 2: Hypothetical Comparison of Experimental and Theoretically Calculated Spectroscopic Data for this compound

Spectroscopic DataExperimental Value (cm⁻¹ or nm)Theoretical Value (cm⁻¹ or nm)Assignment
IR: ν(O-H)~3200~3210O-H stretching
IR: ν(N-H)~3100~3105N-H stretching
IR: ν(C=N)~1615~1620Azomethine stretching
IR: ν(C=S)~850~855Thione stretching
UV-Vis: λmax1~350~345π → π
UV-Vis: λmax2~290~285n → π
Note: These are representative values based on known data for similar compounds and would need to be confirmed by actual experimental and theoretical studies on this compound.

Mechanistic Insights from Computational Modeling

Computational modeling can be a powerful tool to elucidate reaction mechanisms. For reactions involving this compound, such as its synthesis or its interaction with biological targets, computational studies could map out the potential energy surface of the reaction. This would involve identifying transition states and intermediates, and calculating the activation energies for different possible pathways.

While no specific studies on the reaction mechanisms of this compound were found, research on related hydrazones has utilized computational modeling to understand their formation and reactivity. Such studies provide a roadmap for how the reaction pathways of this compound could be investigated, offering insights into the stereochemistry and kinetics of its reactions.

Catalytic Applications of Salicylaldehyde Thiobenzoylhydrazone Metal Complexes

Homogeneous Catalysis for Organic Transformations

Metal complexes of salicylaldehyde (B1680747) thiobenzoylhydrazone are effective catalysts in several key organic reactions. Their performance is attributed to the electronic and steric properties of the ligand, which can be fine-tuned to influence the activity and selectivity of the metallic center.

Palladium(II) complexes of thiobenzoylhydrazones have been successfully employed as catalysts in the chemoselective hydrogenation of phenylacetylene (B144264). This reaction is a critical transformation in organic synthesis, aiming to reduce the triple bond of the alkyne to a double bond to form styrene (B11656), without further reduction to a single bond (ethylbenzene). The selectivity towards the semi-hydrogenation product is a significant challenge in catalysis.

Research has shown that palladium(II) complexes containing thiobenzoylhydrazone ligands exhibit high chemoselectivity in this reaction. For instance, chloro(phenyl 2-pyridyl ketone thiobenzoylhydrazonato)palladium(II) has been identified as an effective catalyst. The use of chloro-complexes, in particular, has been observed to consistently yield high chemoselectivity, favoring the formation of styrene from phenylacetylene.

A kinetic study of the hydrogenation of phenylacetylene using a related palladium(II) thiosemicarbazone complex has provided insights into the catalytic cycle, suggesting a mechanism that can be extended to the thiobenzoylhydrazone complexes. This study highlights the importance of the ligand structure in achieving the desired selectivity in hydrogenation reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. While direct studies on salicylaldehyde thiobenzoylhydrazone complexes in all major cross-coupling reactions are not extensively documented, the broader class of hydrazone ligands has shown significant promise in this area. The following sections describe the application of related palladium-hydrazone complexes in key cross-coupling reactions, providing a framework for the potential utility of this compound-based catalysts.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. nih.govmychemblog.com Palladium complexes are the most common catalysts for this transformation. While specific studies detailing the use of this compound complexes in the Mizorok-Heck reaction are limited, research on other hydrazone-ligated palladium catalysts has demonstrated their efficacy. For example, palladium complexes with phosphine-free hydrazone ligands have been used to catalyze the Mizoroki-Heck type reaction of aryl trialkoxysilanes with olefins, yielding arylation products in good yields. researchgate.net These findings suggest that palladium complexes of this compound could also serve as effective catalysts in Mizoroki-Heck reactions, potentially offering advantages in terms of stability and selectivity. The general mechanism for the Mizoroki-Heck reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.govmychemblog.com

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. nih.gov This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. Palladium complexes with phosphine-free hydrazone ligands have been successfully employed in Sonogashira couplings. These catalysts have been shown to be effective for the reaction of aryl halides with a variety of terminal alkynes under amine-free conditions, producing the desired internal arylated alkynes in good yields. nih.gov The use of N-heterocyclic carbene-palladium complexes has also been explored for Sonogashira reactions, highlighting the versatility of nitrogen-containing ligands in this catalytic transformation. nih.gov Given these precedents, this compound palladium complexes are expected to be viable catalysts for Sonogashira coupling reactions.

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling with Hydrazone-type Ligands
Aryl HalideAlkyneCatalyst SystemYield (%)
IodobenzenePhenylacetylenePdCl2(MeCN)2/Hydrazone 2a/CuIGood
4-IodoanisolePhenylacetylene(NHC)-Pd complexHigh
1-Bromo-4-nitrobenzeneVarious terminal alkynesPd-ADC complex95

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.com This reaction is widely used in academic and industrial settings for the synthesis of biaryls, polyolefins, and styrenes. Palladium(II) complexes of pyridoxal (B1214274) hydrazones have been synthesized and successfully used as catalysts in the Suzuki-Miyaura cross-coupling of aryl bromides, leading to the formation of biaryl products in good to excellent conversions. scilit.com Furthermore, palladium(II) complexes with ligands derived from salicylaldehyde (salan ligands) have proven to be highly active catalysts for the Suzuki-Miyaura reaction of aryl halides and arylboronic acid derivatives in aqueous media. nih.gov These results strongly suggest that this compound palladium complexes would be effective catalysts for Suzuki-Miyaura coupling reactions, benefiting from the robust nature of the salicylaldehyde-based ligand framework.

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Salicylaldehyde-derived and Hydrazone Ligands
Aryl HalideBoronic Acid/EsterCatalyst SystemYield (%)
Aryl BromidesArylboronic acids[Pd(PPh3)L] (L = pyridoxal hydrazone)Good to Excellent
Aryl HalidesArylboronic acid derivativesPd(II)-sulfosalan complexesHigh
Aryl SulfamatesArylboronic acidsNHC-Pd(II)-Mp complexesGood to High

Palladium-Catalyzed Cross-Coupling Reactions

Elucidation of Catalytic Mechanisms and Reaction Kinetics

Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. For the metal complexes of this compound, mechanistic studies have provided valuable insights into their catalytic behavior.

In the context of the chemoselective hydrogenation of phenylacetylene catalyzed by palladium(II) thiobenzoylhydrazone complexes, kinetic studies have been instrumental. Although detailed kinetic data for the thiobenzoylhydrazone complex itself is not extensively published, studies on the closely related chloro(methyl 2-pyridyl ketone thiosemicarbazonato)palladium(II) catalyst have shed light on the catalytic cycle. These studies suggest a mechanism that likely involves the coordination of the alkyne to the palladium center, followed by hydride transfer from a palladium-hydride species, and subsequent reductive elimination of the alkene product. The high chemoselectivity is attributed to the electronic properties of the ligand, which modulates the reactivity of the palladium center and disfavors the further hydrogenation of the alkene.

Design Principles for High-Performance Thiobenzoylhydrazone-Based Catalysts

The rational design of high-performance catalysts derived from this compound hinges on several key factors. These include the electronic effects of substituents on the aromatic rings of the ligand, the nature of the metal center, and the resulting coordination environment.

A critical aspect of ligand design is the strategic placement of electron-donating and electron-withdrawing groups. Studies have shown that the introduction of electron-donating substituents on the salicylaldehyde ring can enhance the catalytic activity of the corresponding metal complex. Conversely, the presence of electron-withdrawing groups on the thiobenzoyl moiety has been found to be beneficial for catalytic performance. This electronic tuning influences the electron density at the metal center, thereby modulating its reactivity and catalytic prowess.

The choice of the central metal ion is another pivotal design element. The catalytic activity of this compound complexes is intrinsically linked to the properties of the coordinated metal. Factors such as the metal's oxidation state, ionic radius, and charge density play a significant role in determining the catalytic efficiency. For instance, in certain cytotoxic applications, the activity of transition metal complexes of an unsubstituted ligand was observed to mirror the charge density on the metal. researchgate.net

The coordination mode of the this compound ligand to the metal center also dictates the geometry and stability of the complex, which in turn affects its catalytic capabilities. These ligands can act as bidentate or tridentate chelators, coordinating through the phenolic oxygen, the azomethine nitrogen, and the thione sulfur atoms. This flexibility in coordination allows for the formation of complexes with diverse geometries, each with its own unique catalytic profile.

Systematic studies involving a series of catalysts with varied substituents and metal centers are essential for elucidating precise structure-activity relationships. While comprehensive quantitative data for a broad range of catalytic applications remains an area of active research, the foundational principles of electronic and steric tuning provide a robust framework for the rational design of next-generation this compound-based catalysts.

Supramolecular Assemblies and Molecular Recognition Involving Salicylaldehyde Thiobenzoylhydrazone

Design and Formation of Supramolecular Architectures

The design of supramolecular architectures based on salicylaldehyde (B1680747) thiobenzoylhydrazone and its analogs is centered around the strategic placement of functional groups capable of engaging in specific non-covalent interactions. The inherent structure of these molecules, featuring a salicylaldehyde moiety and a thiohydrazone or thiosemicarbazone backbone, provides a robust platform for self-assembly.

A key feature in the formation of supramolecular structures with related compounds, such as salicylaldehyde 4-phenylthiosemicarbazone, is the existence of the molecule in the keto (thione) tautomeric form. This configuration is crucial for the subsequent intermolecular interactions. The primary mechanism driving the initial self-assembly is the formation of centrosymmetric dimers through specific hydrogen bonds. In the case of salicylaldehyde 4-phenylthiosemicarbazone, these dimers are formed via N-H···S=C hydrogen bonds, creating a stable R(2)(2)(8) graph-set motif. mdpi.com

The following table summarizes the key interactions involved in the formation of supramolecular architectures of compounds structurally related to salicylaldehyde thiobenzoylhydrazone.

Interaction Type Participating Groups Resulting Motif/Structure Reference
Hydrogen BondingN-H···S=CCentrosymmetric R(2)(2)(8) dimers mdpi.com
Hydrogen BondingN-H···O and C-H···OChains and sheets nih.gov
π-π StackingAromatic rings of adjacent dimers3D network mdpi.com
C-H···π InteractionsC-H bonds and aromatic rings3D network mdpi.com
Intramolecular Hydrogen BondingO-H···NStabilizes molecular conformation nih.gov

Non-Covalent Interactions in Self-Assembled Systems

A variety of non-covalent interactions are pivotal in directing the self-assembly of this compound-related compounds into ordered supramolecular systems. These weak interactions, when acting in concert, provide the necessary stability for the formation of complex architectures.

Hydrogen Bonding: This is a dominant force in the self-assembly of these systems. As mentioned, specific N-H···S=C hydrogen bonds are responsible for the formation of dimeric pairs in salicylaldehyde 4-phenylthiosemicarbazone. mdpi.com In other derivatives, such as those with a morpholine (B109124) substituent, N-H···O and C-H···O hydrogen bonds are observed to link molecules into chains. nih.gov Furthermore, intramolecular O-H···N hydrogen bonding between the hydroxyl group of the salicylaldehyde ring and the imine nitrogen is a common feature, which helps to planarize and stabilize the molecular conformation, pre-organizing the molecule for further self-assembly. nih.gov

π-π Stacking: The aromatic rings present in the salicylaldehyde and thiobenzoyl moieties provide sites for π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent molecules or dimeric units, contributing significantly to the stability of the extended three-dimensional structure. mdpi.com

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a hydrogen bond donor to a π-system. In the crystal structure of salicylaldehyde 4-phenylthiosemicarbazone, T-shaped C-H···π interactions are observed, which help to link the hydrogen-bonded dimers into a more complex network. mdpi.com

The table below details the types of non-covalent interactions and their characteristics observed in self-assembled systems of compounds analogous to this compound.

Non-Covalent Interaction Description Role in Self-Assembly Reference
N-H···S=C Hydrogen BondA specific hydrogen bond between the N-H group and the sulfur atom of the thiocarbonyl group.Formation of primary dimeric units. mdpi.com
N-H···O Hydrogen BondA hydrogen bond involving the N-H group and an oxygen acceptor.Linking molecules into chains. nih.gov
C-H···O Hydrogen BondA weaker hydrogen bond between a C-H group and an oxygen acceptor.Contributes to the formation of sheet-like structures. nih.gov
O-H···N Intramolecular Hydrogen BondHydrogen bond within a single molecule between the phenolic hydroxyl and the imine nitrogen.Planarization and stabilization of the molecular conformation. nih.gov
π-π StackingAttraction between aromatic rings of neighboring molecules.Stabilization of the 3D supramolecular network. mdpi.com
C-H···π InteractionInteraction between a C-H bond and an aromatic π-system.Interlinking of primary structural motifs. mdpi.com

Role in Templated Chemical Synthesis

There is currently a lack of available scientific literature specifically detailing the use of this compound as a template in chemical synthesis. The principles of supramolecular chemistry suggest that molecules capable of forming well-defined assemblies through non-covalent interactions can potentially act as templates, directing the formation of new molecules or materials with specific structures and properties. However, dedicated research on this application for this compound has not been found in the performed searches.

Investigation of Biological Activities and Molecular Interactions Academic Perspective

Antimicrobial Efficacy and Mechanisms of Action

Evaluation against Bacterial and Fungal Pathogens

Salicylaldehyde (B1680747) thiobenzoylhydrazone and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The biocidal efficacy of these compounds is influenced by their molecular structure, including the nature and position of substituents on the aromatic rings.

Studies on salicylaldehyde-derived Schiff bases and hydrazones have revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, certain salicylaldehyde-derived hydrazones exhibited a minimum inhibitory concentration (MIC) value of 250 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa nih.gov. While specific data for Salicylaldehyde thiobenzoylhydrazone against Klebsiella, Serratia sp., Bacillus stearothermophilus, Bacillus subtilis, and Salmonella typhi is limited in the readily available literature, the general class of salicylaldehyde derivatives has shown activity against these types of bacteria, suggesting potential efficacy researchgate.netnih.govnih.govsciforum.netmdpi.comacademicjournals.orgajol.infobiorxiv.orgpafmj.org.

In the realm of antifungal activity, salicylaldehyde and its derivatives have shown notable potency. Research has highlighted the effectiveness of salicylaldehyde against Aspergillus niger and Aspergillus flavus, two common fungal pathogens researchgate.netresearchgate.net. The antifungal action is often attributed to the disruption of fungal cell membrane integrity and the induction of oxidative stress biorxiv.org. Again, while direct studies on the thiobenzoylhydrazone derivative are not extensively detailed, the consistent antifungal properties of the core salicylaldehyde structure are a strong indicator of its potential efficacy.

Table 1: Antimicrobial Activity of Salicylaldehyde Derivatives

Pathogen Type Activity Reference
Staphylococcus aureus Gram-positive Bacteria MIC: 250 μg/mL nih.gov
Pseudomonas aeruginosa Gram-negative Bacteria MIC: 250 μg/mL nih.gov
Aspergillus niger Fungus Potent Activity researchgate.net
Aspergillus flavus Fungus Potent Activity researchgate.net
Klebsiella pneumoniae Gram-negative Bacteria General Activity sciforum.netmdpi.comnih.gov
Serratia sp. Gram-negative Bacteria General Activity
Bacillus subtilis Gram-positive Bacteria General Activity researchgate.net
Salmonella typhi Gram-negative Bacteria General Activity nih.govacademicjournals.orgajol.infobiorxiv.orgpafmj.org

Chelation-Driven Enhancement of Biocidal Potency

A key mechanism contributing to the antimicrobial activity of this compound is its ability to act as a chelating agent. The presence of oxygen, nitrogen, and sulfur atoms in the hydrazone moiety allows for the formation of stable complexes with various metal ions. This chelation process is believed to enhance the biocidal potency of the compound through several mechanisms.

One proposed mechanism is that upon chelation, the polarity of the metal ion is reduced, which in turn increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of the microbial cell membrane. Once inside the cell, the metal complex can interfere with normal cellular processes.

Antitumor Activity and Cellular Engagement

In Vitro Antiproliferative Effects on Cancer Cell Lines

This compound and its analogs have been the subject of extensive research for their potential as anticancer agents. In vitro studies have demonstrated significant antiproliferative effects against a range of cancer cell lines, particularly those of leukemic and breast cancer origin.

Derivatives of salicylaldehyde benzoylhydrazone have shown potent cytotoxic activity against various leukemic cell lines, including BV-173, K-562, and HL-60 nih.gov. The introduction of different functional groups to the salicylaldehyde or benzoylhydrazone moieties can significantly influence the antiproliferative potency. For instance, some derivatives have exhibited IC50 values in the nanomolar to low micromolar range against these cell lines researchgate.net.

Similarly, noteworthy activity has been observed against the breast cancer cell line MCF-7. Certain salicylaldehyde hydrazones have displayed remarkable cytotoxicity against MCF-7 cells, with IC50 values indicating high efficacy nih.govresearchgate.netnih.govtaylorandfrancis.com. The antiproliferative effects are often dose-dependent.

Studies on the hepatoblastoma cell line HepG2 have also shown the potential of salicylaldehyde hydrazone derivatives. An iron(III) complex of a related hydrazone demonstrated a dose-dependent anti-proliferative effect on HepG2 cells, with an IC50 value of approximately 20 μM nih.govnih.govresearchgate.net. This suggests that metal chelation may also play a crucial role in the antitumor activity of these compounds.

Table 2: In Vitro Antiproliferative Activity of Salicylaldehyde Hydrazone Derivatives

Cell Line Cancer Type IC50 Range Reference
BV-173 Leukemia Low µM to nM nih.gov
K-562 Leukemia Low µM to nM ajol.infopafmj.orgnih.govresearchgate.netmdpi.com
HL-60 Leukemia Low µM to nM nih.govresearchgate.netresearchgate.netwikipedia.org
MCF-7 Breast Cancer Low µM to nM nih.govnih.govresearchgate.netnih.govtaylorandfrancis.com
HepG2 Liver Cancer ~20 µM (for Fe(III) complex) nih.govnih.govresearchgate.net

Interaction with Biological Macromolecules

The antitumor activity of this compound is closely linked to its ability to interact with crucial biological macromolecules, namely DNA and proteins.

DNA Binding via Intercalation: Metal complexes of salicylaldehyde hydrazones have been shown to bind to DNA, primarily through an intercalation mechanism. In this process, the planar aromatic rings of the hydrazone ligand insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis. Spectroscopic studies and viscosity measurements of DNA solutions in the presence of these complexes support the intercalative binding mode nih.gov.

Protein Binding with Bovine Serum Albumin: this compound and its derivatives can also interact with proteins, with bovine serum albumin (BSA) often used as a model protein in such studies haematologica.orgmdpi.com. The binding is typically investigated using fluorescence spectroscopy, which can reveal the quenching of BSA's intrinsic fluorescence upon interaction with the compound. These studies help to understand the binding affinity, binding sites, and the forces driving the interaction, which are often hydrophobic forces and hydrogen bonds sciforum.netmdpi.comresearchgate.net. Such protein binding can affect the distribution and bioavailability of the compound in a biological system.

Molecular Targeting and Enzyme Inhibition Studies

The anticancer mechanism of this compound may also involve the inhibition of specific enzymes that are critical for cancer cell survival and proliferation.

cAbl Kinase: While direct studies on the inhibition of cAbl kinase by this compound are not extensively documented, the structural features of aroylhydrazones make them potential candidates for kinase inhibition. The cAbl kinase is a non-receptor tyrosine kinase that is constitutively active in certain leukemias, such as chronic myeloid leukemia (CML), due to the Bcr-Abl fusion protein wikipedia.orgnih.govhaematologica.orgresearchgate.netnih.gov. The development of inhibitors for this kinase is a key therapeutic strategy.

Cyclooxygenase-2 (COX-2): Salicylate derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and have been implicated in carcinogenesis nih.govresearchgate.netmdpi.comnih.govresearchgate.net. COX-2 is often overexpressed in various cancers and contributes to tumor growth and progression. While direct inhibition of COX-2 by this compound needs further investigation, the parent salicylaldehyde structure suggests a potential for such activity.

5-Lipoxygenase (5-LOX): Similar to COX-2, 5-lipoxygenase (5-LOX) is another enzyme in the arachidonic acid cascade that plays a role in inflammation and cancer nih.govmdpi.comnih.govresearchgate.net. Inhibition of 5-LOX can suppress the production of leukotrienes, which are inflammatory mediators that can promote cancer cell proliferation. The potential for this compound to inhibit 5-LOX is an area of interest for further research.

Exploration of Other Bioactive Properties

The therapeutic potential of this compound and its analogs extends beyond a singular biological target. Researchers have begun to investigate a broader range of bioactive properties, uncovering promising, albeit preliminary, evidence for its utility in diverse pathological contexts. These explorations have revealed potential antiviral, anti-inflammatory, antimalarial, and antiglycation activities, suggesting a multifaceted pharmacological profile for this class of compounds.

Antiviral and Anti-inflammatory Potentials

While direct studies on the antiviral activity of this compound are limited, the broader class of thiosemicarbazones, to which it belongs, has demonstrated notable antiviral properties. Thiosemicarbazones are recognized for their wide range of antimicrobial activities, targeting bacteria, fungi, and viruses. acs.org Some thiosemicarbazone derivatives have been reported to possess anti-HIV activity. acs.org For instance, methisazone, an N-methyl-isatin-thiocarbazone, has been studied for its antiviral effects against adenovirus. researchgate.net The antiviral mechanism of some thiosemicarbazones is thought to involve the inhibition of viral RNA and protein synthesis. researchgate.net Furthermore, certain thiosemicarbazone metal complexes have shown potent anti-HIV activity by acting at the post-entry steps of the viral cycle. acs.org

In the realm of anti-inflammatory research, salicylaldehyde and its derivatives have shown promise. Salicylaldehyde itself has been found to suppress the IgE-mediated activation of mast cells and ameliorate anaphylaxis in mice, indicating its potential in managing allergic inflammatory responses. nih.gov Studies on salicylaldehyde-derived hydrazones have also indicated significant anti-inflammatory effects. For example, certain salicylaldehyde benzoylhydrazone derivatives have demonstrated expressive anti-inflammatory profiles, with some compounds showing levels of inhibition of zymosan-induced peritonitis comparable or even superior to the well-known anti-inflammatory drug, indomethacin. nih.govresearchgate.netscilit.com The anti-inflammatory activity of salicylaldehyde derivatives has been assessed through methods such as the inhibition of bovine serum albumin (BSA) denaturation. mdpi.com

The investigation into Schiff bases derived from salicylaldehyde has further expanded the understanding of their anti-inflammatory mechanisms. These compounds have been shown to inhibit the expression of pro-inflammatory cytokines such as NFκB, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

Antimalarial Activity

The fight against malaria, a devastating parasitic disease, has led researchers to explore novel chemical scaffolds, including hydrazone derivatives. upr.edu A key strategy in antimalarial drug development is the targeting of the parasite's unique vulnerabilities, such as its reliance on iron metabolism. asm.org Hydrazone compounds, including those derived from salicylaldehyde, have been investigated for their potential as iron-chelating agents, which can disrupt essential iron-dependent processes in the malaria parasite. asm.orgnih.gov

Research has shown that certain hydrazone derivatives can exhibit significant antiplasmodial activity in vitro against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. upr.eduasm.org The mechanism of action for some of these compounds is believed to involve the chelation of free iron and the inhibition of hemozoin formation, a crucial detoxification process for the parasite. asm.org For instance, benzothiazole hydrazones have been found to interact with free heme and inhibit its polymerization. asm.org

Structure-activity relationship studies have suggested that the presence of nitrogen and sulfur atoms, such as in the thiobenzoylhydrazone moiety, may be crucial for their antimalarial efficacy. asm.org Thiazole hydrazine (B178648) derivatives synthesized from thiosemicarbazones of salicylaldehyde have also shown moderate to good antimalarial activity against Plasmodium falciparum.

While direct studies on this compound are not extensively documented in the provided search results, the collective evidence from related hydrazone and thiosemicarbazone compounds strongly suggests that it could be a promising candidate for further antimalarial investigation.

Antiglycation Research

Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Consequently, the identification of compounds with antiglycation properties is an active area of research.

Phenolic compounds, a broad class that includes salicylaldehyde derivatives, are well-known for their antioxidant and antiglycation activities. nih.govresearchgate.netuniroma1.itmdpi.com The phenolic hydroxyl group present in the salicylaldehyde moiety of this compound is a key structural feature that may contribute to its potential antiglycation effects.

The mechanisms by which phenolic compounds inhibit glycation are multifaceted. They can act by inhibiting the formation of reactive oxygen species (ROS) during the glycation process, trapping reactive carbonyl species like methylglyoxal (MG), and inhibiting the formation of harmful AGEs. nih.govresearchgate.net Several studies have demonstrated the ability of various phenolic acids and flavonoids to inhibit different stages of the glycation reaction. nih.govmdpi.com For example, compounds like ferulic acid, epicatechin, and gallic acid have been shown to decrease the formation of protein carbonyls and AGEs. mdpi.com

Furthermore, research on 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones has shown their ability to inhibit α-glycosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can help in managing postprandial hyperglycemia, a key factor in the glycation process.

While direct experimental data on the antiglycation activity of this compound is not available in the provided search results, its chemical structure, possessing both a phenolic hydroxyl group and a thiobenzoylhydrazone moiety, suggests a strong potential for inhibiting the formation of advanced glycation end-products.

Emerging Applications and Interdisciplinary Research of Salicylaldehyde Thiobenzoylhydrazone

Development of Chemo/Biosensors for Metal Ions

The molecular framework of salicylaldehyde (B1680747) hydrazones is exceptionally well-suited for the design of chemosensors, particularly for detecting metal ions. These compounds function as ligands that can selectively bind with specific ions, leading to a measurable change in their optical properties, such as color or fluorescence. The nitrogen and sulfur atoms in the hydrazone structure act as strong binding sites for metal ions. researchgate.net

Salicylaldehyde hydrazone derivatives have been successfully synthesized and investigated as fluorescent probes for zinc ions (Zn²⁺). nih.gov Studies have demonstrated that these probes exhibit a significant change in fluorescence upon binding with Zn²⁺ in aqueous solutions, with high selectivity over other common metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). researchgate.netnih.gov For instance, certain salicylaldehyde hydrazone probes, when complexed with Zn²⁺, form a stable 1:2 metal-to-ligand ratio. nih.gov The introduction of a pyrene (B120774) group as the fluorophore in one such probe resulted in a ratiometric response to Zn²⁺, allowing for more precise quantification. nih.gov Under optimized conditions, these sensors can achieve detection limits in the micromolar range, making them suitable for practical applications such as monitoring Zn²⁺ levels in drinking water. nih.gov

The sensing mechanism often involves processes like Chelated Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, thus enhancing fluorescence intensity. This selective and sensitive response makes salicylaldehyde-based hydrazones a promising platform for the development of new analytical tools for environmental and biological monitoring. nih.govnih.gov

Table 1: Performance of Salicylaldehyde Hydrazone-Based Chemosensors for Zinc (II) This table presents findings for salicylaldehyde hydrazone derivatives, which are structurally analogous to Salicylaldehyde Thiobenzoylhydrazone.

Probe TypeTarget IonSensing MethodDetection Limit (LOD)Key Finding
Salicylaldehyde Hydrazone with Pyrene FluorophoreZn²⁺Ratiometric Fluorescence0.08 µMShowed a selective ratiometric response and was successfully used to detect Zn²⁺ in drinking water samples. nih.gov
4-N,N-diethylaminosalicylaldehyde hydrazoneZn²⁺Ratiometric FluorescenceNot SpecifiedExhibited a ratiometric fluorescent response to Zn²⁺ over other metal ions in a buffered aqueous ethanol (B145695) solution. nih.gov

Role in Corrosion Inhibition Science and Pigment Development

In the field of materials protection, salicylaldehyde hydrazone derivatives have emerged as effective corrosion inhibitors, particularly for steel in aggressive environments like seawater and acidic solutions. researchgate.net The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of multiple active centers, including the aromatic rings and heteroatoms (N, S, O), which can donate electrons to the vacant d-orbitals of iron atoms on the steel surface.

Research on salicylic (B10762653) aldehyde pyridine (B92270) formyl hydrazone Schiff bases, a related class of compounds, has shown that they act as efficient mixed-type inhibitors for low carbon steel in seawater. researchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency of these compounds increases with their concentration in the corrosive medium. researchgate.net The adsorption process of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, which typically describes a chemisorption mechanism where a stable, monolayer film is formed. researchgate.net

While the application in corrosion inhibition is well-documented, the use of this compound specifically for pigment development is not a prominent area of research found in the reviewed scientific literature. The focus remains primarily on its electronic and surface-active properties.

Table 2: Corrosion Inhibition Performance of Salicylaldehyde Hydrazone Derivatives This table presents findings for salicylaldehyde hydrazone derivatives, which are structurally analogous to this compound.

InhibitorMetalCorrosive MediumInhibition MechanismKey Finding
Salicylic Aldehyde Pyridine Formyl Hydrazone Schiff BasesLow Carbon SteelSeawaterMixed-type inhibition, AdsorptionActs as an excellent inhibitor, with efficiency increasing with concentration. Adsorption follows the Langmuir isotherm. researchgate.net

Optical Nonlinearity and Materials Science Applications (e.g., Second Harmonic Generation)

This compound and its analogs, particularly salicylaldehyde thiosemicarbazones, are of significant interest in materials science due to their pronounced nonlinear optical (NLO) properties. nih.govresearchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. This behavior is critical for technologies in photonics and telecommunications. researchgate.net The NLO response in these organic molecules arises from the intramolecular charge transfer between electron-donating and electron-accepting groups connected by a conjugated π-electron system. researchgate.net

These compounds are considered remarkable materials for applications such as Second Harmonic Generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the frequency (and half the wavelength). nih.govrsc.orgrsc.org The efficiency of this process is related to the molecule's first hyperpolarizability, or second-order polarizability (β). nih.gov Computational studies on salicylaldehyde thiosemicarbazone derivatives have revealed significant β values, with one compound exhibiting a total β value of 508.41 a.u. nih.govresearchgate.net The NLO response of some derivatives has been found to be over 13 times larger than that of para-nitroaniline, a standard NLO material. nih.gov

Furthermore, these molecules also exhibit third-order NLO effects, quantified by the third-order polarizability (γ). nih.gov These properties are essential for applications like optical limiting, where a material's transmission decreases at high laser intensities, protecting sensors and eyes from damage. scirp.org The combination of a strong NLO response, synthetic versatility, and chemical stability makes this compound and its derivatives promising candidates for next-generation photonic and optoelectronic devices. nih.gov

Table 3: Calculated Nonlinear Optical (NLO) Properties of Salicylaldehyde Thiosemicarbazone Derivatives This table presents findings for salicylaldehyde thiosemicarbazone derivatives, which are structurally analogous to this compound.

Compound DerivativeSecond-Order Polarizability (β_total) (a.u.)Third-Order Polarizability (⟨γ⟩) (a.u.)Computational Method
Derivative 3508.41Not SpecifiedM06/6-311G(d,p) nih.govresearchgate.net
Derivative 5Not Specified1.69 × 10⁵M06/6-311G(d,p) nih.govresearchgate.net
CHCT3557.085Not SpecifiedM06/6-31G(d,p) nih.gov

Q & A

Basic: What are the methodological steps for synthesizing salicylaldehyde thiobenzoylhydrazone and its metal complexes?

Answer:
The synthesis involves two stages: ligand preparation and metal complex formation.

Ligand Synthesis : this compound is synthesized by condensing salicylaldehyde with thiobenzoylhydrazide under reflux in ethanol. The reaction is monitored via thin-layer chromatography (TLC) for completion .

Metal Complexation : The ligand is reacted with metal salts (e.g., Cu(II), Fe(III), Zn(II)) in a 1:1 or 2:1 molar ratio. For example, Fe(III) complexes are formed by refluxing the ligand with FeCl₃ in methanol, followed by crystallization. Stoichiometry is confirmed by elemental analysis and mass spectrometry .

Purification : Recrystallization from ethanol or methanol ensures purity, verified by melting point analysis and spectroscopic methods.

Basic: Which spectroscopic techniques are critical for characterizing this compound complexes?

Answer:
Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies ligand coordination via shifts in ν(C=N) (1520–1600 cm⁻¹) and ν(C-O) (1250–1280 cm⁻¹). Disappearance of ν(NH₂) confirms deprotonation upon metal binding .
  • UV-Vis Spectroscopy : Detects ligand-to-metal charge transfer (LMCT) bands (e.g., 350–450 nm for Cu(II) complexes) .
  • X-ray Diffraction (XRD) : Resolves crystal structures; for example, Fe(III) complexes exhibit octahedral geometry with ligand donor atoms (O, N, S) .
  • Magnetic Susceptibility : Determines spin states (e.g., high-spin Fe(III) complexes show μeff ≈ 5.9 BM) .

Advanced: How is spin-crossover behavior studied in Fe(III) complexes of this compound?

Answer:
Spin-crossover (SCO) is investigated using:

  • Variable-Temperature Magnetic Measurements : Magnetic moments (μeff) are tracked across temperatures. A gradual decrease from 300 K to 100 K indicates a high-spin (HS) to low-spin (LS) transition .
  • Mössbauer Spectroscopy : Quantifies HS/LS populations via quadrupole splitting (ΔEQ) and isomer shift (δ). For example, δ ≈ 0.4 mm/s for HS Fe(III) .
  • Single-Crystal XRD : Thermal expansion coefficients of Fe–N/O bond lengths confirm SCO. A 0.1–0.2 Å contraction in bond lengths correlates with LS stabilization .

Advanced: How can computational methods elucidate electronic properties of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (ΔE ≈ 3–4 eV) predicts redox activity and ligand field strength .
  • Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra by modeling electronic transitions. For example, LMCT transitions in Cu(II) complexes align with experimental λmax values .
  • Natural Bond Orbital (NBO) Analysis : Identifies charge transfer between metal d-orbitals and ligand σ/π orbitals, explaining stabilization of specific spin states .

Methodological: How should researchers resolve contradictions in spectroscopic data for metal-ligand stoichiometry?

Answer:

Cross-Validation : Combine elemental analysis (e.g., %C, %N) with mass spectrometry (e.g., [M + H]⁺ peaks) to confirm stoichiometry .

Job’s Method (Continuous Variation) : Determines the ligand:metal ratio by plotting absorbance vs. mole fraction. A peak at 0.5 indicates 1:1 binding .

EPR Spectroscopy : For paramagnetic complexes (e.g., Cu(II)), hyperfine splitting constants (A∥) differentiate between square planar (A∥ > 140 G) and octahedral geometries .

Advanced: What methodological rigor is required to assess antibacterial activity of this compound complexes?

Answer:

  • Control Experiments : Compare ligand-only, metal salts, and complexes to isolate synergistic effects. Use standard antibiotics (e.g., ampicillin) as positive controls .
  • Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution (e.g., 12.5–50 µg/mL for Gram-negative bacteria).
  • Time-Kill Assays : Track bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
  • Mechanistic Studies : Use fluorescence microscopy with propidium iodide to confirm membrane disruption by metal complexes .

Data Analysis: How to address discrepancies in IR data for metal-ligand binding modes?

Answer:

  • Deconvolution of Overlapping Peaks : Gaussian fitting resolves overlapping ν(C=N) and ν(C-O) bands.
  • Comparative Analysis : Contrast IR spectra of free ligand vs. metal complexes. A 20–30 cm⁻¹ shift in ν(C=N) confirms coordination .
  • Supplementary Techniques : Use XPS to validate binding via metal core-level shifts (e.g., Cu 2p₃/₂ at 934 eV for Cu(II)-N bonds) .

Advanced: What are the challenges in comparative studies of this compound vs. semicarbazone ligands?

Answer:

  • Steric and Electronic Effects : Thiobenzoylhydrazone’s sulfur atom lowers ligand field strength compared to semicarbazone’s oxygen, altering metal redox potentials. Electrochemical studies (cyclic voltammetry) quantify these differences .
  • Solubility Constraints : Thiobenzoylhydrazone complexes are less polar; use DMSO for biological assays to prevent precipitation .
  • Thermodynamic Stability : Determine stability constants (log β) via potentiometric titration. Higher log β values (e.g., 12–14 for Cu(II)) indicate stronger binding .

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